molecular formula C15H16O2S B14593987 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol CAS No. 60530-19-0

2-[(Benzylsulfanyl)methyl]-4-methoxyphenol

Cat. No.: B14593987
CAS No.: 60530-19-0
M. Wt: 260.4 g/mol
InChI Key: FJKSEFZWLATTGO-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a methoxyphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol typically involves the reaction of benzyl mercaptan with a suitable phenolic precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halogenated phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenolic moiety can participate in redox reactions, contributing to its antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)methyl]benzoic acid
  • 2-(Benzylsulfanyl)-4-methylquinoline
  • 2-Benzylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile

Uniqueness

2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is unique due to the presence of both a methoxy and a benzylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications .

Properties

CAS No.

60530-19-0

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4-methoxyphenol

InChI

InChI=1S/C15H16O2S/c1-17-14-7-8-15(16)13(9-14)11-18-10-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3

InChI Key

FJKSEFZWLATTGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CSCC2=CC=CC=C2

Origin of Product

United States

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